Methyl 2-oxocyclodecane-1-carboxylate
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Overview
Description
Methyl 2-oxocyclodecane-1-carboxylate is an organic compound with the molecular formula C12H20O3 It is a member of the cycloalkanecarboxylate family, characterized by a cyclodecane ring with a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxocyclodecane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclodecanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 2-oxocyclodecanecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxocyclodecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-oxocyclodecanecarboxylic acid.
Reduction: Methyl 2-hydroxycyclodecanecarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxocyclodecane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-oxocyclodecanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester and ketone functional groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- Methyl 2-oxocyclohexanecarboxylate
- Methyl 2-oxocyclooctanecarboxylate
Uniqueness
Methyl 2-oxocyclodecane-1-carboxylate is unique due to its larger ring size, which imparts different chemical and physical properties compared to its smaller-ring analogs
Properties
IUPAC Name |
methyl 2-oxocyclodecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11(10)13/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZBJFCQMNVZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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